Product packaging for Artabonatine C(Cat. No.:)

Artabonatine C

Cat. No.: B1251954
M. Wt: 321.3 g/mol
InChI Key: PIFALCMETVNRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artabonatine C is a novel oxoaporphine alkaloid first isolated from the tropical plant Artabotrys uncinatus (also known as Artabotrys hexapetalus ) . This compound is part of a prominent class of natural products known for their significant bioactive potential, particularly in the field of anticancer research . As a member of the oxoaporphine family, its planar structure is characterized by a conjugated system, which is key to its interaction with biological targets . Researchers value this compound for its cytotoxic properties. While specific mechanistic studies on this compound are ongoing, related oxoaporphine alkaloids, such as liriodenine, have demonstrated the ability to inhibit enzymes like topoisomerases, suggesting a potential mechanism for DNA interference in proliferating cells . The primary research applications for this compound are in the areas of oncology and pharmacology, where it serves as a valuable lead compound for investigating new therapeutic pathways . This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15NO4 B1251954 Artabonatine C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

11,12,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one

InChI

InChI=1S/C19H15NO4/c1-22-13-9-8-12-15-14(13)10-6-4-5-7-11(10)17(21)16(15)20-19(24-3)18(12)23-2/h4-9H,1-3H3

InChI Key

PIFALCMETVNRGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3=CC=CC=C3C(=O)C4=NC(=C(C(=C24)C=C1)OC)OC

Synonyms

artabonatine C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of Artabonatine C

This compound has been found in several plant species, predominantly within the Annonaceae family.

Artabotrys Species (Artabotrys uncinatus, Artabotrys hexapetalus, Artabotrys odoratissimus, Artabotrys spinosus)

Artabotrys uncinatus has been identified as a source of this compound, specifically in the stems. Artabotrys hexapetalus is considered the accepted botanical name for plants also known by the synonyms A. uncinatus and A. odoratissimus. This plant is found in various countries across Southeast Asia, including China, India, Malaysia, Indonesia, and Vietnam. This compound has also been isolated from the roots of Artabotrys spinosus.

Other Plant Genera (Pseuduvaria trimera, Annona cherimola)

While this compound itself is primarily associated with Artabotrys species, a related alkaloid, 8-hydroxythis compound, has been found in the leaves and twigs of Pseuduvaria trimera. Pseuduvaria trimera is a tree found in regions such as North Thailand. Artabonatine B, another compound in the artabonatine series, has been isolated from the stems of Annona cherimola. Annona cherimola, commonly known as cherimoya, is a tropical species of Annonaceae cultivated in subtropical and mild-temperate regions, including southern Taiwan.

Here is a summary of the botanical sources and the plant parts where this compound and a related compound have been found:

CompoundBotanical SourcePlant PartReference(s)
This compoundArtabotrys uncinatusStems
This compoundArtabotrys spinosusRoots
8-hydroxythis compoundPseuduvaria trimeraLeaves and twigs
Artabonatine BAnnona cherimolaStems

Detailed Research Findings on Occurrence:

Research on Artabotrys uncinatus led to the isolation of this compound as one of several oxoaporphines. In the case of Pseuduvaria trimera, the isolation of 8-hydroxythis compound from ethyl acetate-methanol extracts of leaves and twigs was reported, with its structure elucidated using spectroscopic methods including 2D NMR, IR, and MS. Comparison of its 13C-NMR data with that of this compound from Artabotrys uncinatus helped confirm the presence of methoxy (B1213986) groups at the C-4 and C-5 positions.

Advanced Isolation Techniques for this compound and Analogues

The isolation of natural products like this compound involves a series of steps, typically including extraction followed by various chromatographic separation techniques.

Chromatographic Separations

Chromatographic methods are crucial for separating this compound and other alkaloids from complex plant extracts. Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed in the isolation and purification of alkaloids. Silica gel column chromatography is a widely used method for the purification of various plant compounds, including triterpenoids, and involves using different solvent systems for elution to achieve separation. The effectiveness of chromatographic separation is influenced by factors such as retention, the number of theoretical plates, and selectivity based on intermolecular interactions between the stationary phase and the compounds being separated. Achieving a balance between yield, purity, and throughput is a key challenge in preparative chromatography.

Extraction Methods

Extraction is the initial step in isolating compounds from plant material. Solvent extraction is a widely used method for obtaining bioactive compounds from plants. Various solvents can be used depending on the polarity of the target compounds. For alkaloids, methods involving acidic water or alcohol solvents are common. Acidic water extraction can be used for alkaline alkaloids present in salt form, replacing organic acid salts with more soluble inorganic acid salts. Alcohol solvents like methanol (B129727) and ethanol (B145695) can dissolve both free and salt forms of alkaloids. Hot extraction methods have been used for obtaining successive extracts from plant materials. Advanced extraction methods such as microwave treatment, ultrasonic extraction, pressurized liquid extraction, and supercritical fluid extraction can potentially improve the yields of bioactive compounds.

Here is a simplified overview of typical extraction and separation steps, based on general alkaloid isolation procedures and specific examples found:

StepMethod/TechniquePurposeReference(s)
ExtractionSolvent Extraction (e.g., Methanol, Acidic Water, Ethyl Acetate-Methanol)To obtain crude plant extract containing alkaloids
PurificationChromatographic Separations (e.g., Column Chromatography, TLC, HPLC)To separate this compound from other compounds

Detailed research on the isolation of 8-hydroxythis compound from Pseuduvaria trimera involved chromatographic separation of an ethyl acetate (B1210297) extract. The isolation of this compound from Artabotrys uncinatus also involved chromatographic techniques.

Structural Elucidation and Characterization Approaches

Spectroscopic Techniques in Structural Determination

Spectroscopic techniques are indispensable tools in natural product chemistry for the identification and structural assignment of isolated compounds. solubilityofthings.comroutledge.com For Artabonatine C, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were key to determining its structure. acs.orgnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and functional groups within a molecule. solubilityofthings.comnih.govox.ac.uk By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in the 1H and 13C NMR spectra, chemists can deduce the connectivity of atoms. solubilityofthings.comnih.govox.ac.uk Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, provide correlations between different nuclei, further aiding in piecing together the molecular structure. ox.ac.ukresearchgate.net While specific detailed NMR data (chemical shifts, coupling constants) for this compound were not extensively detailed in the search results, the general principle confirms that its oxoaporphine structure was established using these methods. acs.orgnih.govresearchgate.net The presence of characteristic signals corresponding to aromatic protons, methoxy (B1213986) groups, and the aporphine (B1220529) skeleton would be expected and analyzed in the NMR spectra. doc-developpement-durable.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. lehigh.edu This technique is crucial for determining the molecular formula and identifying key structural fragments. For this compound, mass spectral data were utilized in its structural determination. acs.orgnih.govresearchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate molecular mass, allowing for the precise determination of the elemental composition. The fragmentation pattern observed in the mass spectrum can offer insights into the compound's substructures by showing the masses of fragment ions produced when the molecule breaks apart. lehigh.edu

Stereochemical Analysis of this compound and its Related Structures

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Routes to Artabonatine C (e.g., Shikimic Acid Pathway, Mevalonic Acid Pathway)

Alkaloids, including aporphines like this compound, are a diverse group of plant natural products. Their biosynthesis often involves metabolic pathways such as the shikimic acid pathway and, for certain components or precursor molecules, potentially the mevalonic acid pathway.

The shikimic acid pathway is a crucial seven-step metabolic route found in plants, bacteria, fungi, and some parasites, but not in mammals. wikipedia.orgdovepress.comcopbela.org It is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), as well as other aromatic compounds and secondary metabolites. wikipedia.orgdovepress.comresearchgate.net The pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). dovepress.comresearchgate.net This pathway culminates in the production of chorismic acid, a key intermediate for the synthesis of various aromatic compounds, including the aromatic amino acids. wikipedia.orgdovepress.comresearchgate.net Phenylalanine and tyrosine are known precursors for the biosynthesis of various alkaloids, including those with a tetrahydroisoquinoline core, which can be related to aporphines. acs.org

The mevalonic acid (MVA) pathway, also known as the isoprenoid pathway, is essential for the production of isoprenoids, a vast class of biomolecules that includes terpenes and steroids. wikipedia.orgviper.ac.in This pathway is present in eukaryotes, archaea, and some bacteria. wikipedia.org It starts with acetyl-CoA and produces the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgviper.ac.in While the core aporphine (B1220529) structure is derived from aromatic amino acids via pathways like the shikimate pathway, isoprenoid units from the MVA pathway could potentially be incorporated into modified alkaloid structures or side chains, although direct evidence for this in this compound biosynthesis is not available in the search results. In plants, the MVA pathway is localized in the cytosol and provides precursors for triterpenes, sesquiterpenes, and phytosterols, while the methylerythritol phosphate (MEP) pathway in plastids primarily contributes to diterpenes and carotenoids. nih.govnih.gov

Amaryllidaceae alkaloids, which share some structural features with aporphines, are known to be derived from the condensation of tyramine (B21549) (derived from tyrosine, a product of the shikimate pathway) and 3,4-dihydroxybenzaldehyde. researchgate.net This condensation is catalyzed by enzymes like norbelladine (B1215549) synthase. researchgate.net Subsequent modifications, including O-methylation and C-C couplings catalyzed by cytochrome P450 enzymes, lead to the diverse structures observed in this alkaloid family. researchgate.net Given that aporphines are also derived from tyrosine or related precursors, a similar initial condensation involving derivatives of aromatic amino acids from the shikimate pathway is a likely starting point for this compound biosynthesis.

Enzymatic Activities in this compound Biogenesis

The biosynthesis of complex alkaloids like this compound involves a series of enzymatic reactions. Based on the known pathways for related alkaloids, several classes of enzymes are likely candidates for involvement in this compound biogenesis.

Enzymes involved in the shikimic acid pathway are fundamental for providing the aromatic precursors. These include enzymes like DAHP synthase, shikimate dehydrogenase, and chorismate synthase. wikipedia.orgdovepress.com

For the formation of the alkaloid core structure, enzymes catalyzing condensation reactions between aromatic amine and aldehyde derivatives are crucial, similar to norbelladine synthase in Amaryllidaceae alkaloid biosynthesis. researchgate.net

Cytochrome P450 enzymes are frequently involved in introducing structural diversity in alkaloid biosynthesis through various reactions, including hydroxylation, methylation, and C-C coupling. researchgate.netmpg.denih.gov In the biosynthesis of Amaryllidaceae alkaloids, cytochrome P450 enzymes, particularly the CYP96T family, are implicated in C-C couplings that form the core structures. researchgate.net Cytochrome P450s are also known to catalyze oxidative rearrangements and ring formations in other alkaloid pathways. acs.orgnih.govbiorxiv.org

Other enzymatic activities potentially involved could include methyltransferases for O- or N-methylation, reductases, and dioxygenases, which are commonly found in plant secondary metabolism pathways. mpg.denih.gov

While specific enzymes directly catalyzing steps in this compound biosynthesis have not been identified in the provided search results, research into the biosynthesis of related aporphine and isoquinoline (B145761) alkaloids provides a strong basis for hypothesizing the types of enzymatic activities involved. For instance, norcoclaurine synthase catalyzes a Pictet-Spengler condensation in the benzylisoquinoline alkaloid pathway, a class related to aporphines. acs.orgnih.gov

Precursor Incorporation Studies

Precursor incorporation studies, often utilizing isotopically labeled compounds, are a common technique to elucidate biosynthetic pathways in plants. copbela.orgviper.ac.in By feeding a plant with a labeled presumed precursor and then analyzing the labeling pattern in the isolated natural product, researchers can trace the metabolic route. copbela.orgviper.ac.in

While no specific precursor incorporation studies for this compound were found in the provided search results, such studies have been instrumental in understanding the biosynthesis of other alkaloids. For example, 13C-labeling studies have been used to investigate the biosynthesis of Erythrina alkaloids, suggesting the involvement of intermediates like norreticuline. acs.org In Amaryllidaceae alkaloid biosynthesis, precursor feeding experiments have identified intermediates like trans-cinnamic acid, p-coumaric acid, and caffeic acid, which ultimately lead to 3,4-dihydroxybenzaldehyde. mdpi.com

Applying similar radiotracer or stable isotope labeling techniques with potential precursors derived from the shikimic acid pathway (e.g., labeled tyrosine or dopamine (B1211576) derivatives) in Artabotrys uncinatus could provide direct evidence for the biosynthetic route to this compound and help identify specific intermediates and enzymatic steps. copbela.orgviper.ac.in

Chemical Synthesis and Synthetic Methodology Development

Total Synthesis Approaches for Artabonatine C Scaffold

The total synthesis of complex natural products like this compound involves constructing the entire molecular framework from simpler, readily available precursors. For aporphine (B1220529) alkaloids, including the scaffold found in this compound, common synthetic strategies often involve the construction of the tetrahydroisoquinoline (THIQ) core followed by the formation of the characteristic tetracyclic aporphine system.

One approach to building the aporphine scaffold utilizes intramolecular cyclization reactions. For instance, the C-ring formation can be achieved using a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) intermediate, often employing metal-catalyzed reactions or photochemical cyclizations. nih.gov Another strategy involves a sequence of reactions starting with [4+2] cycloadditions to form the C-ring. nih.gov

Approaches toward the synthesis of aporphine alkaloids commonly feature electrophilic aromatic substitution (EAS) chemistry to establish the THIQ core, followed by an intramolecular phenol (B47542) arylation to achieve the natural product scaffold. nih.gov For example, a synthesis of an aporphine utilized a Pictet-Spengler cyclization to afford the THIQ intermediate, followed by a Pd-catalyzed intramolecular phenol ortho-arylation to deliver the key aporphine scaffold. nih.gov

While specific detailed total synthesis routes explicitly labeled for this compound were not extensively detailed in the immediate search results, the reported strategies for the aporphine scaffold are directly applicable. One mention indicates a total synthesis of artabonatine A utilizing an ortho-phenyl arylation with an XPhos precatalyst. nih.gov Given the structural similarities within the artabonatine family, similar strategies are likely employed for this compound.

Synthetic Strategies for Aporphine Alkaloid Derivatives

The synthesis of aporphine alkaloid derivatives involves modifying the core structure or introducing different substituents to explore structural variations. Various strategies have been developed to access aporphinoids with diverse substitution patterns. nih.gov

One key approach involves the formation of the biaryl bond, which is a defining feature of the aporphine skeleton. Palladium-mediated ortho-phenol arylation or direct arylation are significant transformations used in constructing this bond. tdl.org Direct intramolecular C-H arylation of unactivated arenes is also a viable strategy for synthesizing aporphine alkaloids, capable of generating the aporphine skeleton in high yields using specific catalysts. rsc.orgcapes.gov.br

Another strategy involves the use of 1-benzyltetrahydroisoquinolines as key intermediates, which undergo C-ring closure through C-C biaryl bond formation, often promoted by oxidative coupling using reagents like hypervalent iodine(III) reagents. thieme-connect.comthieme-connect.com

Synthetic efforts have also focused on preparing aporphine derivatives with modified functionalities. For example, a series of aporphine derivatives were synthesized by chemical methods including ring-opening reactions, bromination, methylation, acetylation, quaternization, and dehydrogenation, starting from naturally occurring aporphines like crebanine, isocorydine, and stephanine. nih.gov

Stereoselective Synthesis Methodologies

The stereochemistry at the C-6a position is a crucial feature of aporphine alkaloids and significantly influences their properties. thieme-connect.com Therefore, developing stereoselective synthetic methods is essential for accessing specific enantiomers.

While establishing general stereoselective methods for aporphine preparation has been challenging, some reports have demonstrated success. thieme-connect.com Asymmetric synthesis approaches have been explored, often involving the use of chiral auxiliaries or enantioselective catalytic reactions. thieme-connect.comthieme-connect.com

One method for stereoselective synthesis of aporphine alkaloids involved preparing optically active 1-benzyltetrahydroisoquinolines using a chiral support, followed by a C-ring closure step performed by oxidative coupling promoted by a hypervalent iodine(III) reagent, which afforded the target heterocycles in good yields and with no racemization at the stereogenic center. thieme-connect.comthieme-connect.com

Another approach to enantioselective synthesis of THIQ alkaloids, which are precursors to aporphines, involves iridium-catalyzed asymmetric hydrogenation of substituted isoquinolines to achieve enantioenriched THIQs. caltech.edu Diastereoselective Pictet-Spengler reactions using chiral auxiliaries have also been employed in the synthesis of chiral non-racemic tetrahydroisoquinoline intermediates. thieme-connect.com

Novel Synthetic Transformations in this compound Analog Preparation

The development of novel synthetic transformations is crucial for efficient and diverse analog preparation. For aporphine alkaloids and their analogs, including those related to this compound, new methodologies are continuously being explored.

Palladium-catalyzed direct arylation of aryl halides has been utilized for the preparation of aporphine analogues, including C2-substituted aporphines. acs.org This highlights the utility of direct arylation methodology for both target-oriented and diversity-oriented synthesis. acs.org

Electrochemical methods are also emerging as sustainable alternatives for constructing complex molecular skeletons. For instance, electrochemical cascade cyclization reactions have been developed for the formation of tetracyclic skeletons, which could potentially be applied to the synthesis of aporphine analogs. researchgate.net These methods can enable the formation of new C-N and C-C bonds in a single step with high regioselectivity and proceed under metal- and oxidant-free conditions. researchgate.net

Structure Activity Relationship Sar Studies of Artabonatine C and Analogues

Design and Synthesis of Artabonatine C Analogues for SAR Probing

While specific studies detailing the design and synthesis of this compound analogues are not extensively documented, the general synthetic strategies for the oxoaporphine class serve as a blueprint for creating derivatives for SAR analysis. The core structure of these alkaloids is the 7H-dibenzo[de,g]quinolin-7-one moiety, which is a planar aromatic system. tandfonline.com Modifications to this scaffold are typically aimed at enhancing biological potency, particularly anticancer activity. tandfonline.comnih.gov

Identification of Key Structural Features for Biological Activities

SAR studies on the oxoaporphine class have identified several structural features that are critical for their biological activities, particularly their cytotoxic effects.

The Planar Aromatic Core : The rigid, planar structure of the 7H-dibenzo[de,g]quinolin-7-one core is a fundamental requirement for the anticancer activity of many oxoaporphine alkaloids. tandfonline.com This planarity allows the molecule to intercalate between the base pairs of the DNA double helix, leading to conformational changes that can inhibit crucial cellular processes like DNA replication and transcription. tandfonline.comnih.gov Spectroscopic studies on various oxoaporphine derivatives binding to calf thymus DNA (CT DNA) have shown spectral shifts consistent with this intercalative binding mode. tandfonline.comnih.gov

Amino Side Chains : The introduction of amino side chains has been shown to dramatically increase the anticancer activities of oxoaporphine alkaloids when compared to the parent compounds. tandfonline.com The presence, length, and nature of these side chains can significantly influence the molecule's DNA-binding affinity and its cytotoxicity. Studies comparing the lead compounds with their amino-substituted analogues consistently show that the derivatives possess more potent cytotoxicity and higher DNA-binding constants. tandfonline.com

The 1,2-Methylenedioxy Group : In the broader class of aporphinoid alkaloids, the presence of a 1,2-methylenedioxy group has been associated with enhanced cytotoxic activity. This structural feature is believed to improve the stability of the molecule's interaction with DNA and can contribute to the inhibition of enzymes like topoisomerase I, which is a known mechanism for the cytotoxic properties of these compounds. nih.gov

The following table summarizes findings from a study on oxoaporphine derivatives, illustrating the impact of structural modifications on cytotoxic activity against the MCF-7 cancer cell line.

CompoundStructural ModificationCytotoxicity (IC50 in µM)
Liriodenine (Lead Compound)1,2-methylenedioxy group9.8
Derivative 1Added -CONH(CH2)2N(Et)2 side chain1.5
Derivative 2Added -CONH(CH2)3N(Et)2 side chain0.9
Derivative 3Added -CONH(CH2)2(piperidine) side chain1.2
Derivative 4Added -CONH(CH2)3(piperidine) side chain0.8

Data adapted from studies on general oxoaporphine derivatives.

Computational Chemistry in SAR Elucidation (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are powerful tools for understanding the SAR of this compound and its analogues at a molecular level. These in silico techniques predict the binding orientation and affinity of a ligand (like this compound) within the active site of a target protein, providing insights that can explain experimental results and guide the design of more potent molecules.

A molecular docking study was performed to investigate the cholinesterase inhibitory activity of compounds isolated from Artabotrys spinosus, including this compound (identified as compound 6 in the study). researchgate.net The study aimed to understand how these alkaloids interact with the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.

The docking results for this compound revealed specific interactions within the active sites of both enzymes:

Interaction with AChE : The methoxy (B1213986) group at the C-1 position of this compound formed a crucial hydrogen bond with the amino acid residue Tyr121 in the AChE active site. researchgate.net

Interaction with BChE : In the active site of BChE, the same methoxy group at C-1 formed a hydrogen bond with His438, while the carbonyl group at C-7 engaged in a hydrogen bond with Gly116. researchgate.net The planar core of the molecule was also stabilized by hydrophobic interactions with surrounding amino acid residues.

These computational findings correlate well with the experimental data, where this compound showed inhibitory activity against both enzymes. researchgate.net Molecular docking simulations on other synthetic oxoaporphine derivatives have also demonstrated that these ligands can bind to a dual-site on the cholinesterase enzymes, further explaining their inhibitory mechanism. nih.gov

The following table summarizes the key molecular docking results for this compound against cholinesterase enzymes.

CompoundTarget EnzymeKey Interacting ResiduesType of Interaction
This compoundAChETyr121Hydrogen Bond
BChEHis438, Gly116Hydrogen Bonds, Hydrophobic Interactions

Data from Sichaem et al., 2016. researchgate.net

Mechanistic Biological Studies of Artabonatine C and Analogues Excluding Clinical Applications

Investigation of Cellular Targets and Molecular Interactions

Understanding the specific cellular targets and molecular interactions of Artabonatine C and its analogues is crucial for deciphering their biological effects. This involves detailed studies on how these compounds bind to or modulate the activity of key biological molecules.

Enzyme Inhibition Studies (e.g., Cholinesterases, Antithrombin)

Enzyme inhibition studies explore the ability of this compound and its analogues to interfere with the function of specific enzymes. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are important enzymes involved in neurotransmission, and their inhibition can have significant biological consequences. wikipedia.orgdrugbank.comnih.gov Antithrombin is a key anticoagulant protein, and compounds affecting its activity can impact blood coagulation. nih.gov

Research has investigated the cholinesterase inhibitory activity of aporphine (B1220529) alkaloids, including those from Artabotrys spinosus, a related species to Artabotrys uncinatus. Some aporphine alkaloids have shown inhibitory activity against AChE and BChE. researchgate.net For instance, one study on Artabotrys spinosus alkaloids reported varying levels of inhibition against these enzymes. researchgate.net While this compound itself was mentioned in the context of isolation from Artabotrys uncinatus and evaluation in an antithrombin assay, specific detailed findings on its enzyme inhibition profile, particularly for cholinesterases or antithrombin, were not extensively detailed in the provided search results beyond its initial isolation and mention in the context of such assays. acs.orgnih.govfigshare.com

Interaction with Macromolecules (e.g., DNA, Proteins)

Investigations into the interaction of this compound and its analogues with macromolecules such as DNA and proteins can reveal mechanisms of action, particularly in the context of cytotoxicity or other cellular effects. Compounds that interact with DNA can interfere with replication and transcription, while protein interactions can affect enzymatic activity, structural integrity, or signaling pathways.

Some alkaloids, including certain isoquinoline (B145761) derivatives (the structural class to which aporphines belong), are known to interact with DNA, such as through intercalation. rsc.org These interactions can contribute to their biological activities, including antitumor effects. rsc.orgresearchgate.net While the general potential for aporphine alkaloids to interact with DNA exists, specific studies detailing the interaction of this compound with DNA or other proteins were not found in the provided search results. Research on other compounds, like vitamin C, has explored interactions with DNA repair mechanisms and proteins like PCNA, highlighting the importance of such studies in understanding cellular effects. mdpi.comnih.gov

Cellular Pathway Perturbations (e.g., Cell Cycle, Apoptosis)

Studying the effects of this compound and its analogues on cellular pathways, such as the cell cycle and apoptosis, is crucial for understanding their impact on cell proliferation and survival. Perturbations in these pathways are often implicated in disease processes, including cancer. The cell cycle is a tightly regulated process controlling cell division, while apoptosis is a programmed cell death mechanism. researchgate.netresearchgate.netcore.ac.uk

While the provided search results mention that other compounds can induce cell cycle arrest and apoptosis nih.govnih.gov, and that these pathways are linked researchgate.netresearchgate.netcore.ac.uk, there is no specific information detailing how this compound or its direct analogues perturb the cell cycle or induce apoptosis. Research on related areas, such as the cytotoxicity of aporphine alkaloids, suggests potential mechanisms that might involve these pathways, but direct evidence for this compound was not found.

In Vitro Cellular Activity Assessments (e.g., Cytotoxicity against Specific Cell Lines)

In vitro cellular activity assessments, particularly cytotoxicity testing against various cell lines, are fundamental in determining the potential biological effects of a compound. These studies help identify if a compound can inhibit the growth of or kill specific types of cells.

This compound was evaluated for its cytotoxicity against hepatocarcinoma cancer cell lines (Hep G2 and 2,2,15) during its initial isolation. acs.orgnih.govfigshare.com However, the search results indicate that other isolated alkaloids, specifically atherospermidine (B1665817) and squamolone, exhibited significant cytotoxicity against these cell lines, while the activity of this compound was discussed in the context of these evaluations without providing specific data for this compound itself in the readily available snippets. acs.orgfigshare.com Another study mentioned 8-hydroxythis compound, an analogue, showing mild cytotoxic properties against cancer cells in vitro. researchgate.net Research on other aporphine alkaloids has shown cytotoxicity against various cancer cell lines, including HepG2, MDA-MB231, A-549, K-562, HeLa, and MDA-MB. psu.edusapub.org

An interactive table summarizing available cytotoxicity data for this compound and closely related analogues from the search results is presented below. Note that specific IC50 values for this compound against the mentioned cell lines were not explicitly provided in the search snippets, only that it was evaluated alongside compounds that did show significant activity.

CompoundCell Lines TestedCytotoxicity FindingsSource
This compoundHep G2, 2,2,15 (hepatocarcinoma)Evaluated; other compounds showed significant activity. acs.orgnih.govfigshare.com
8-hydroxythis compoundCancer cellsMild cytotoxic properties. researchgate.net
AtherospermidineHep G2, 2,2,15 (hepatocarcinoma)Significant activity. acs.orgfigshare.com
SquamoloneHep G2, 2,2,15 (hepatocarcinoma)Significant activity. acs.orgfigshare.com
Compound 1 (from Pseuduvaria trimera)HepG2, MDA-MB231Cytotoxic (IC50: 26.36 ± 5.18 μM for HepG2). psu.edu
Compound 2 (from Pseuduvaria trimera)HepG2, MDA-MB231Cytotoxic (IC50: 12.88 ± 2.49 μM for HepG2). psu.edu
NorushinsunineA-549, K-562, HeLa, MDA-MBStrong cytotoxicity (IC50: 7.4 to 8.8 µg/ml range). sapub.org

Analytical Methodologies for Artabonatine C Research

Chromatographic Quantification and Purity Assessment

Chromatographic techniques play a vital role in separating Artabonatine C from complex mixtures found in natural sources and in evaluating its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) has been employed in the study of this compound and related compounds. This technique is valuable for the separation and identification of known analogs present in plant extracts. researchgate.netresearchgate.net For instance, the application of HPLC, including ion-pair and ion-suppression modes, has facilitated the identification of analogs in extracts from Artabotrys monteiroae. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is another chromatographic method that has been utilized in the isolation process of compounds, including this compound, from plant extracts. researchgate.net TLC serves as a relatively simple yet effective technique for monitoring separation and assessing the complexity of fractions during the purification process.

Advanced Spectrometric Characterization in Mixtures and Biological Matrices

Spectrometric methods provide detailed structural information and enable the identification and characterization of this compound, even within complex mixtures.

LC-MS/MS Applications

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that has been applied to the analysis of samples containing this compound. This method is used for the identification of compounds, including alkaloids, in plant extracts. researchgate.net Specifically, HPLC-PDA-ESI-MS/MS analysis has been instrumental in identifying a large number of compounds in different fractions obtained from Artabotrys odoratissimus seeds. researchgate.net LC-MS methods have also been reported in the context of pharmacokinetic studies for related isoquinoline (B145761) alkaloids, highlighting the potential of this technique for analyzing such compounds in biological contexts. rsc.org The use of LC-MS/MS, coupled with molecular networking platforms, aids in the identification of various compounds within complex natural product samples. researchgate.net

NMR for Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound and other related alkaloids. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are extensively used to determine the complete chemical structure of isolated compounds. researchgate.netresearchgate.netmdpi.comuio.noresearchgate.netresearchgate.net While NMR is a powerful tool for structural confirmation and can be adapted for quantitative analysis (qNMR), the provided research findings primarily emphasize its application in determining the molecular structure and connectivity of this compound rather than providing specific data on its quantitative use. Comparison of NMR data, particularly 13C-NMR shifts, with known standards is also employed for the identification of related compounds. mdpi.com

Development of Specialized Bioanalytical Assays

Research involving this compound includes the evaluation of its biological activities, such as cholinesterase inhibition and cytotoxicity, which inherently utilize bioassays. researchgate.netmdpi.com These studies involve testing the compound's effects in biological systems or against specific enzymes. researchgate.netmdpi.com However, the available information does not detail the development or application of specialized analytical assays specifically designed for the quantification or detection of this compound within biological matrices like tissue or fluid samples. While biological activity is assessed, the methodologies described focus on the biological response rather than the analytical measurement of the compound itself within the biological context.

Future Research Directions and Translational Potential Mechanistic Focus

Elucidation of Undiscovered Biosynthetic Enzymes

The biosynthesis of alkaloids, including aporphines like Artabonatine C, is a complex process involving a cascade of enzymatic reactions. frontiersin.orgnih.gov While general pathways for benzylisoquinoline alkaloids, the precursors to aporphines, have been studied, the specific enzymes catalyzing the late-stage modifications leading to this compound remain largely undiscovered. frontiersin.orgacs.org Future research should focus on identifying and characterizing these specific biosynthetic enzymes. This could involve:

Transcriptomic and proteomic analysis of Artabotrys uncinatus or other this compound-producing plants to identify candidate genes and proteins involved in its biosynthesis. frontiersin.org

Enzymatic assays with pathway intermediates to confirm the catalytic activity of putative enzymes.

Heterologous expression of identified genes in suitable hosts (e.g., yeast or Nicotiana benthamiana) to reconstitute parts of the biosynthetic pathway and produce this compound or its intermediates in vitro. frontiersin.orgmpg.de

Understanding these enzymes is crucial for potentially engineering biosynthetic pathways for sustainable and efficient production of this compound and its analogues. frontiersin.org

Exploration of Novel Bioactive Analogues

The aporphine (B1220529) scaffold of this compound offers potential for structural modification to generate novel analogues with improved potency, selectivity, or pharmacokinetic properties. researchgate.net While some studies have explored analogues of related alkaloids, research specifically on this compound analogues is limited. researchgate.netpsu.edumdpi.com Future research should explore the synthesis and biological evaluation of novel this compound analogues. This could involve:

Rational design of analogues based on in silico predictions of structure-activity relationships.

Chemical synthesis of modified this compound structures, exploring variations in substituents and the aporphine core. researchgate.netacs.orgresearchgate.net

Evaluation of the biological activities of these analogues in relevant in vitro and in vivo models.

Structure-activity relationship (SAR) studies to understand how structural changes influence biological effects. mdpi.comfrontiersin.org

This exploration is vital for developing compounds with enhanced therapeutic profiles.

Advanced Mechanistic Studies on Cellular Pathways

Although some alkaloids have shown cytotoxicity against cancer cell lines, the precise cellular and molecular mechanisms of this compound are not well-established. figshare.commdpi.comufma.br Advanced mechanistic studies are needed to understand how this compound interacts with cellular components and influences signaling pathways. Future research should focus on:

Identifying specific protein targets of this compound using techniques such as affinity chromatography and mass spectrometry.

Investigating its effects on key cellular processes, including cell cycle regulation, apoptosis, autophagy, and cellular metabolism. nih.govnih.gov

Exploring its potential modulation of specific signaling pathways (e.g., those involved in cell survival, proliferation, or inflammation) using techniques like Western blotting, reporter assays, and phosphoproteomics. ufma.br

Determining if this compound induces reactive oxygen species (ROS) or affects mitochondrial function, as seen with some other natural products. frontiersin.orgnih.govnih.gov

A detailed understanding of its cellular mechanisms will provide insights into its therapeutic potential and potential off-target effects.

Integration of Omics Technologies in this compound Research

Integrating omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the biological systems influenced by this compound. frontiersin.orgunifal-mg.edu.brresearchgate.net This holistic approach can reveal complex interactions and identify potential biomarkers or pathways affected by the compound. Future research should integrate omics technologies to:

Analyze changes in gene expression (transcriptomics) and protein abundance (proteomics) in cells or organisms treated with this compound to identify affected pathways. frontiersin.org

Utilize metabolomics to profile changes in cellular metabolites, providing insights into metabolic pathways influenced by the compound. unifal-mg.edu.br

Employ genomic approaches to study genetic variations that might influence the response to this compound.

Apply network pharmacology approaches to integrate omics data and predict potential therapeutic targets and mechanisms of action. mdpi.com

The application of omics technologies will accelerate the discovery of this compound's mechanisms and potential therapeutic applications.

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer : Deposit raw data (e.g., NMR spectra, bioassay results) in public repositories (e.g., Zenodo). Specify instrument models (e.g., Bruker AVANCE III HD 600 MHz) and software versions (e.g., MestReNova v14). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.